N-Methyl-N-(3,4,4-trichlorobut-3-en-1-yn-1-yl)aniline
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Overview
Description
N-Methyl-N-(3,4,4-trichlorobut-3-en-1-yn-1-yl)aniline is an organic compound that belongs to the class of anilines Anilines are aromatic amines, characterized by the presence of an amino group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(3,4,4-trichlorobut-3-en-1-yn-1-yl)aniline typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction, where aniline derivatives react with halogenated compounds under specific conditions . The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(3,4,4-trichlorobut-3-en-1-yn-1-yl)aniline undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper complexes.
Solvents: Dichloromethane, toluene.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
N-Methyl-N-(3,4,4-trichlorobut-3-en-1-yn-1-yl)aniline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-Methyl-N-(3,4,4-trichlorobut-3-en-1-yn-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-(3,4-dichlorobut-3-en-1-yn-1-yl)aniline
- N-Methyl-N-(3,4,4-trichlorobut-2-en-1-yn-1-yl)aniline
- N-Methyl-N-(3,4,4-trichlorobut-3-en-2-yn-1-yl)aniline
Uniqueness
N-Methyl-N-(3,4,4-trichlorobut-3-en-1-yn-1-yl)aniline is unique due to its specific substituents and structural configuration, which confer distinct chemical and physical properties. These unique features make it valuable for specific applications in research and industry .
Properties
CAS No. |
82505-76-8 |
---|---|
Molecular Formula |
C11H8Cl3N |
Molecular Weight |
260.5 g/mol |
IUPAC Name |
N-methyl-N-(3,4,4-trichlorobut-3-en-1-ynyl)aniline |
InChI |
InChI=1S/C11H8Cl3N/c1-15(8-7-10(12)11(13)14)9-5-3-2-4-6-9/h2-6H,1H3 |
InChI Key |
IDFGNTHMKSRAEL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C#CC(=C(Cl)Cl)Cl)C1=CC=CC=C1 |
Origin of Product |
United States |
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